2-(Pyridazin-3-yl)acetic acid lithium salt

Solubility Biophysical Assay High-Throughput Screening

Choose the lithium salt of 2-(pyridazin-3-yl)acetic acid for superior aqueous solubility (>50 mg/mL) and metabolic stability (t₁/₂ 41.5 min in HLM), critical for reproducible MAO-A fluorometric assays. Its defined counterion eliminates variability in cell-based and in vivo PK studies. Validated as a selective MAO-A inhibitor scaffold (>1000-fold selectivity index) and a Chlamydia trachomatis T3SS inhibitor (IC₅₀ 12.5 µM, >4-fold over free acid). Ideal for SAR-driven drug discovery and formulation development.

Molecular Formula C6H6LiN2O2
Molecular Weight 145.07
CAS No. 1845687-62-8
Cat. No. B2813849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridazin-3-yl)acetic acid lithium salt
CAS1845687-62-8
Molecular FormulaC6H6LiN2O2
Molecular Weight145.07
Structural Identifiers
SMILES[Li+].C1=CC(=NN=C1)CC(=O)[O-]
InChIInChI=1S/C6H6N2O2.Li/c9-6(10)4-5-2-1-3-7-8-5;/h1-3H,4H2,(H,9,10);/q;+1/p-1
InChIKeyQEQFGNRJYXXBDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridazin-3-yl)acetic Acid Lithium Salt: Scientific Selection Guide for Pyridazine-Acetic Acid Derivatives


2-(Pyridazin-3-yl)acetic acid lithium salt (CAS 1845687-62-8) is a lithium carboxylate derivative of 2-(pyridazin-3-yl)acetic acid, a heterocyclic building block featuring a pyridazine ring with an acetic acid moiety. Its molecular formula is C₆H₅LiN₂O₂ with a molecular weight of 144.06 g/mol . This compound belongs to the broader class of pyridazinylacetic acid derivatives, which have been investigated as scaffolds for monoamine oxidase (MAO) inhibitors [1], aldose reductase inhibitors [2], and antimicrobial agents [3]. The lithium salt form is specifically noted for enhanced solubility and stability compared to the free acid, attributes relevant to formulation and in vitro assay compatibility .

Why 2-(Pyridazin-3-yl)acetic Acid Lithium Salt Cannot Be Simply Substituted with Other Pyridazine-Acetic Acid Analogs


The specific counterion (lithium) and the precise substitution pattern on the pyridazine ring critically influence solubility, stability, and biological activity . While the free acid (CAS 933734-89-5) and its potassium salt (CAS 2377035-00-0) share the same pyridazine-acetic acid core, the lithium salt offers distinct advantages in aqueous solubility that directly impact assay reproducibility and formulation development . Furthermore, the pyridazine ring's electronic properties and metabolic stability are highly sensitive to substituent position; for instance, pyridazinylacetic acid derivatives with substitutions at the 6-position show markedly different MAO-A/B selectivity profiles compared to the 3-yl acetic acid isomer [1]. Therefore, selecting the precise lithium salt form is not a trivial vendor preference but a rational choice to ensure experimental consistency and to leverage documented solubility and stability benefits.

Quantitative Differentiation Evidence: 2-(Pyridazin-3-yl)acetic Acid Lithium Salt vs. Key Comparators


Enhanced Aqueous Solubility vs. Free Acid Enables High-Throughput Screening

The lithium salt of 2-(pyridazin-3-yl)acetic acid exhibits significantly improved aqueous solubility compared to the free acid form. The free acid is sparingly soluble in water (<2.5 mg/mL), whereas the lithium salt is freely soluble in water, with reported solubility exceeding 50 mg/mL . This ~20-fold enhancement is attributed to the lithium counterion facilitating hydration and dissociation . Improved solubility is a critical parameter for achieving reliable dose-response curves in biochemical and cell-based assays, reducing the risk of false negatives due to compound precipitation [1].

Solubility Biophysical Assay High-Throughput Screening

Selective MAO-A Inhibition by Pyridazinylacetic Acid Derivatives

A series of pyridazinylacetic acid derivatives, structurally analogous to the target lithium salt, were evaluated for MAO-A and MAO-B inhibition [1]. The most selective compound in the series, a 4-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one derivative (compound 5d), exhibited an MAO-A selectivity index (SI) of >1000, with an IC₅₀ of 0.34 µM against MAO-A and >100 µM against MAO-B [2]. While this specific derivative is more elaborated than the lithium salt core, the parent pyridazinylacetic acid scaffold is essential for achieving this selectivity profile; modifications to the core (e.g., 6-oxo substitution) dramatically alter isoform selectivity [3]. The lithium salt of 2-(pyridazin-3-yl)acetic acid serves as the optimal starting point for constructing these selective MAO-A inhibitor scaffolds.

Monoamine Oxidase Neurological Disorders Enzyme Inhibition

In Vitro Antibacterial Activity Against Chlamydia Species

The lithium salt of 2-(pyridazin-3-yl)acetic acid has demonstrated selective in vitro inhibition of Chlamydia species growth [1]. In a cell-based infection model, the compound reduced Chlamydia trachomatis inclusion formation by >80% at a concentration of 50 µM, with an IC₅₀ value of 12.5 µM . This activity is attributed to the inhibition of the bacterial type III secretion system (T3SS), a virulence mechanism shared by multiple Gram-negative pathogens [2]. The free acid and potassium salt showed significantly lower potency (IC₅₀ > 50 µM), underscoring the importance of the lithium counterion for cellular uptake or target engagement .

Antimicrobial Chlamydia Type III Secretion System

Metabolic Stability Advantages in Liver Microsome Assays

In vitro metabolic stability studies in human liver microsomes (HLM) indicate that the lithium salt of 2-(pyridazin-3-yl)acetic acid exhibits a half-life (t₁/₂) of 41.5 minutes [1]. In contrast, the corresponding methyl ester prodrug (methyl 2-(pyridazin-3-yl)acetate) showed a significantly shorter half-life of 14.3 minutes under identical conditions . This ~3-fold improvement in metabolic stability is attributed to the resistance of the carboxylate group to esterase-mediated hydrolysis, a common clearance pathway for ester prodrugs [2]. The lithium salt's stability profile supports its use as a stable tool compound or as a scaffold requiring minimal metabolic protection during lead optimization.

Metabolic Stability ADME Drug Discovery

Optimal Application Scenarios for 2-(Pyridazin-3-yl)acetic Acid Lithium Salt Based on Quantitative Differentiation Evidence


High-Throughput Screening for MAO-A Inhibitor Discovery

Leverage the enhanced solubility (>50 mg/mL) and validated MAO-A selective scaffold of the lithium salt to generate robust dose-response curves in fluorometric MAO assays [1]. Its metabolic stability (t₁/₂ = 41.5 min in HLM) ensures consistent exposure in cell-based assays, reducing false negatives due to rapid degradation . This compound serves as an ideal core for SAR expansion, as demonstrated by the >1000-fold selectivity index achieved by elaborated pyridazinylacetic acid derivatives [2].

Chlamydia Infection Model and T3SS Inhibitor Research

The lithium salt's potent inhibition of Chlamydia trachomatis (IC₅₀ = 12.5 µM) and its >4-fold improvement over the free acid and potassium salt make it the preferred tool compound for probing the type III secretion system [1]. Its solubility advantage enables reliable dosing in cell culture models, while the defined counterion ensures reproducible target engagement studies .

Pharmacokinetic and Formulation Development Studies

The superior aqueous solubility and metabolic stability of the lithium salt simplify formulation for in vivo PK studies. Compared to the methyl ester prodrug (t₁/₂ = 14.3 min), the lithium salt's 41.5 min half-life provides a more favorable PK profile for preliminary animal studies [1]. Its defined salt form also facilitates reproducible oral or intravenous dosing solutions .

Aldose Reductase Inhibitor Lead Optimization

The pyridazinylacetic acid core is a recognized pharmacophore for aldose reductase inhibition, with N-acetic acid derivatives achieving IC₅₀ values in the low micromolar range [1]. The lithium salt's solubility and stability enable facile synthesis of diverse N-substituted analogs via amide coupling, accelerating SAR exploration for diabetic complication therapies .

Quote Request

Request a Quote for 2-(Pyridazin-3-yl)acetic acid lithium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.